Product packaging for 6-Bromo-5-fluoronicotinonitrile(Cat. No.:CAS No. 1806062-09-8)

6-Bromo-5-fluoronicotinonitrile

Cat. No.: B1409711
CAS No.: 1806062-09-8
M. Wt: 201 g/mol
InChI Key: WIQBZSUOVUGUNZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoronicotinonitrile is a high-value, multi-functionalized pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 6 H 2 BrFN 2 , with a molecular weight of 201.00 . This compound is defined by its distinct pyridine ring system which is simultaneously substituted with bromine, fluorine, and a nitrile group, making it a versatile and valuable synthetic intermediate . The presence of these three distinct functional groups allows researchers to employ this compound as a key scaffold in structure-activity relationship (SAR) studies and in the synthesis of more complex molecules. The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. The electron-withdrawing nitrile group is a common pharmacophore that can engage in hydrogen bonding and is often found in active pharmaceutical ingredients. As such, this chemical is primarily used as a building block for the development of potential new drugs and other bioactive compounds . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses . Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for full details. It is advised to use appropriate personal protective equipment. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Storage: For optimal stability, this product should be stored in an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrFN2 B1409711 6-Bromo-5-fluoronicotinonitrile CAS No. 1806062-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZSUOVUGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoronicotinonitrile Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-bromo-5-fluoronicotinonitrile is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the cyano group and the halogen substituents. This inherent electronic property makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Comparative Reactivity of Bromine and Fluorine Substituents

In the context of SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. Halogens are common leaving groups, and their relative abilities to depart from an aromatic ring are well-documented. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate known as the Meisenheimer complex. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Consequently, in many activated aromatic systems, fluoride (B91410) is a better leaving group than bromide.

For this compound, this principle suggests that nucleophilic displacement of the fluorine atom at the C-5 position would be kinetically favored over the displacement of the bromine atom at the C-6 position. The strong electron-withdrawing effect of the adjacent cyano group and the nitrogen atom in the pyridine ring further activates the C-5 position towards nucleophilic attack.

Table 1: Predicted Relative Reactivity of Halogen Substituents in this compound towards Nucleophilic Aromatic Substitution

SubstituentPositionPredicted Relative ReactivityRationale
FluorineC-5HigherHighly electronegative, activating the carbon for nucleophilic attack.
BromineC-6LowerLess electronegative than fluorine, resulting in a less electrophilic carbon center.

Regiochemical Control and Stereochemical Outcomes in Nucleophilic Attack

The regiochemistry of nucleophilic attack on this compound is dictated by the electronic properties of the pyridine ring. The positions ortho and para to the electron-withdrawing nitrile group and the ring nitrogen are the most activated towards nucleophilic substitution. In this molecule, the C-6 position (ortho to the nitrogen) and the C-5 position are electronically activated.

Mechanistic Studies of SNAr Pathways, including Meisenheimer Complex Intermediates and Concerted Processes

The classical mechanism for SNAr reactions involves a two-step process. The first step is the rate-determining addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic system and is particularly stabilized by electron-withdrawing groups. In the case of this compound, the nitrile group and the ring nitrogen would effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-5.

The second step of the mechanism is the rapid elimination of the leaving group (fluoride), which restores the aromaticity of the ring.

While the stepwise mechanism involving a Meisenheimer intermediate is widely accepted, recent studies on other aromatic systems have suggested the possibility of concerted SNAr pathways, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. However, for highly activated systems like this compound, the formation of a discrete Meisenheimer complex is generally considered the more probable pathway due to the significant stabilization of the intermediate.

Electrophilic Functionalization and Redox Chemistry

Beyond its reactivity towards nucleophiles, this compound can also undergo transformations involving electrophilic functionalization and changes in the oxidation state of its constituent parts.

Halogen-Metal Exchange Reactions and Subsequent Functionalization

The bromine atom at the C-6 position of this compound is susceptible to halogen-metal exchange reactions. Treatment with strong organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the selective replacement of the bromine atom with a lithium atom. This generates a highly reactive organolithium intermediate.

This lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C-6 position. This two-step sequence provides a versatile method for the synthesis of 6-substituted-5-fluoronicotinonitriles that would be difficult to access through direct nucleophilic substitution.

Table 2: Potential Functionalization of this compound via Halogen-Metal Exchange

Reagent SequenceElectrophileResulting Functional Group at C-6
1. n-BuLi, THF, -78 °C2. DMFAldehyde (-CHO)
1. n-BuLi, THF, -78 °C2. CO₂Carboxylic acid (-COOH)
1. n-BuLi, THF, -78 °C2. R-X (e.g., CH₃I)Alkyl/Aryl group (-R)
1. n-BuLi, THF, -78 °C2. B(OR)₃Boronic acid/ester (-B(OR)₂)

Oxidation and Reduction Transformations of the Nitrile and Pyridine Ring

The nitrile group and the pyridine ring of this compound can undergo various oxidation and reduction reactions. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under harsh conditions, it can be oxidized. More commonly, the pyridine ring can be reduced. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine ring, although this often requires forcing conditions and may also affect other functional groups present in the molecule. The choice of reducing agent and reaction conditions is crucial to achieve selective transformations.

Cross-Coupling Reactions and Diversification Strategies

The bromine atom at the 6-position of the pyridine ring serves as a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group facilitates the oxidative addition step in palladium-catalyzed cycles.

Palladium-catalyzed reactions that form new carbon-carbon bonds are fundamental tools for elaborating the core structure of this compound. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide array of aryl, vinyl, and alkynyl substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. For this compound, this reaction provides a direct route to 6-aryl-5-fluoronicotinonitriles. Research has demonstrated the successful coupling of this compound with boronic acid esters to synthesize complex heterocyclic structures. For instance, its reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been achieved using a palladium catalyst to create novel compounds for kinase inhibition research.

Reactant AReactant BCatalystBaseSolventConditionsProductYieldReference
This compound4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl2Na2CO31,4-Dioxane / H2O100 °C, 16 h5-Fluoro-6-(1H-pyrazol-4-yl)nicotinonitrile84%Patent US20220396503A1

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound. This is followed by migratory insertion of the alkene and a subsequent beta-hydride elimination step to release the final product. This reaction would enable the introduction of various alkenyl substituents at the 6-position of the pyridine ring, yielding 6-alkenyl-5-fluoronicotinonitriles. While specific examples for this exact substrate are not detailed in readily available literature, the known reactivity of bromo-pyridines in Heck couplings suggests its broad applicability.

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. Studies on the closely related isomer, 6-bromo-3-fluoro-2-cyanopyridine, demonstrate the utility of this reaction. This substrate successfully couples with a variety of terminal alkynes, indicating that this compound would behave similarly to produce 6-alkynyl-5-fluoronicotinonitrile derivatives. The reaction proceeds under mild, room temperature conditions and tolerates a wide range of functional groups on the alkyne partner.

Reactant AReactant BCatalyst SystemBaseSolventConditionsProductYieldReference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh3)4, CuIEt3NTHFRoom Temp, 16 h6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile82%
6-Bromo-3-fluoro-2-cyanopyridine3-Ethynyl-N,N-dimethylanilinePd(PPh3)4, CuIEt3NTHFRoom Temp, 16 h3-Fluoro-6-((3-(dimethylamino)phenyl)ethynyl)picolinonitrile85%
6-Bromo-3-fluoro-2-cyanopyridine*Prop-2-yn-1-olPd(PPh3)4, CuIEt3NTHFRoom Temp, 16 h3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile78%

*Data from the analogous compound 6-bromo-3-fluoro-2-cyanopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. This strategy has been successfully applied to this compound to synthesize various 6-amino-5-fluoronicotinonitrile derivatives, which are important intermediates for pharmaceutical agents. The reaction can be performed with a variety of primary and secondary amines, including cyclic amines and anilines, using specific palladium precatalysts and ligands.

Reactant AReactant BCatalyst SystemBaseSolventConditionsProductYieldReference
This compound3-Fluoro-5-(trifluoromethyl)anilineRuPhos Pd G3K3PO4Toluene / H2O80 °C, 18 h6-((3-Fluoro-5-(trifluoromethyl)phenyl)amino)-5-fluoronicotinonitrile72%Patent US20210171501A1
This compoundPyrrolidineBrettPhos Pd G3LiHMDSToluene100 °C, 1 h5-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile96%Patent US20210171501A1

Nitrile Group Transformations and Derivatization

The nitrile group of this compound is a versatile functional handle that can be converted into several other important groups, primarily amides, carboxylic acids, and amines.

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. The complete hydrolysis of this compound to 6-bromo-5-fluoronicotinic acid has been documented. This transformation is typically achieved by heating the nitrile in the presence of a strong base like sodium hydroxide, followed by acidic workup.

ReactantReagentsSolventConditionsProductReference
This compoundNaOH(aq)Dioxane100 °C, 2 h6-Bromo-5-fluoronicotinic acidPatent WO2020210123A1

While direct conversion to the amide (amidation) from the nitrile is less common as a distinct step, partial hydrolysis can yield the corresponding 6-bromo-5-fluoronicotinamide. This transformation is a key step in accessing a different class of derivatives from the parent nitrile.

The nitrile group can be readily reduced to a primary amine (aminomethyl group) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reaction provides a route to (pyridin-3-yl)methanamine derivatives, which are valuable building blocks in medicinal chemistry. For derivatives of this compound, the reduction of the nitrile to a CH₂NH₂ group has been accomplished using borane complexes. This transformation adds a flexible linker to the pyridine core, enabling further derivatization.

ReactantReagentSolventConditionsProductReference
6-Amino-5-fluoronicotinonitrile derivativeBH3·THFTHF65 °C, 18 h(6-Amino-5-fluoropyridin-3-yl)methanamine derivativePatent US20210171501A1

Strategic Applications of 6 Bromo 5 Fluoronicotinonitrile As a Chemical Building Block

Rational Design and Derivatization for Expanded Chemical Space

Without primary research articles detailing the synthesis of compound libraries from 6-Bromo-5-fluoronicotinonitrile, a discussion on its role in rational drug design and the expansion of chemical space remains speculative.

Influence of Halogen and Nitrile Groups on Reactivity and Molecular Architecture

The reactivity of this compound is dictated by the interplay of the electronic properties of its substituents: the bromine and fluorine atoms, and the electron-withdrawing nitrile group, all positioned on the electron-deficient pyridine (B92270) core. This combination of functionalities creates a distinct pattern of reactivity, predisposing the molecule to specific types of chemical transformations.

The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the strong inductive and mesomeric electron-withdrawing effects of the nitrile (cyano) group. This group significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. bldpharm.com The fluorine and bromine atoms also contribute to the electronic landscape of the molecule primarily through their inductive electron-withdrawing effects.

The bromine atom at the 6-position is a key functional handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds by replacing the bromine with aryl, heteroaryl, or alkyl groups. wikipedia.orglibretexts.org The general reactivity trend for organohalides in such couplings is I > Br > Cl, making the bromo-substituted pyridine an excellent substrate. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is another critical reaction pathway for this compound. The presence of the strongly electron-withdrawing nitrile group, ortho and para to the halogen substituents, activates the ring for SNAr. libretexts.org Generally, in nucleophilic aromatic substitution, the rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this molecule, the fluorine atom at the 5-position can also act as a leaving group in SNAr reactions, often exhibiting higher reactivity than bromine in such substitutions depending on the reaction conditions and the nucleophile. The relative lability of the C-F versus C-Br bond can be tuned to achieve selective substitution.

The nitrile group itself can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form various heterocyclic rings. This versatility adds another dimension to the synthetic utility of the parent molecule.

The following table summarizes the key reactive sites and potential transformations for this compound:

Reactive Site Functional Group Potential Transformations Key Influencing Factors
C-6BromoPalladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig)Catalyst system, base, solvent
C-5FluoroNucleophilic aromatic substitution (SNAr)Nucleophile strength, temperature, solvent
C-3NitrileHydrolysis, reduction, cycloadditionReaction conditions (acidic/basic, reducing agents)
Pyridine RingN-atomN-alkylation, N-oxidationReagent type

Strategies for Multi-functionalization and Library Synthesis

The distinct reactivity of the different functional groups on this compound allows for the development of strategies for multi-functionalization and the synthesis of compound libraries. By carefully selecting reaction conditions and reagents, chemists can selectively modify one part of the molecule while leaving the others intact, a concept known as orthogonal functionalization. This stepwise approach is fundamental to building molecular complexity and generating diverse sets of compounds for screening in drug discovery and materials science.

One common strategy involves first utilizing the bromine atom for a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling can introduce a variety of aryl or heteroaryl groups at the 6-position. The resulting biaryl structure can then be further modified. For example, the fluorine atom can be displaced by a nucleophile, such as an amine or an alcohol, via an SNAr reaction. Finally, the nitrile group can be transformed into other functional groups. This sequential approach allows for the systematic variation of substituents at three different positions of the pyridine ring.

The principles of combinatorial chemistry can be effectively applied to this compound to rapidly generate large libraries of related compounds. libretexts.orggoogle.com In a typical library synthesis, a common core, in this case, the this compound scaffold, is reacted with a set of diverse building blocks in a parallel or split-and-pool fashion. google.com

For example, a library can be constructed by first reacting this compound with a variety of boronic acids in a Suzuki coupling. The resulting products can then be distributed into a multi-well plate and each well treated with a different amine to displace the fluorine atom. This two-step sequence can generate a large and diverse library of compounds with variations at both the 6- and 5-positions of the pyridine ring.

The table below illustrates a hypothetical library synthesis starting from this compound:

Step 1: Suzuki Coupling Step 2: Nucleophilic Aromatic Substitution
Reagent (R1-B(OH)2) Reagent (R2-NH2)
Phenylboronic acidPiperidine
4-Methoxyphenylboronic acidMorpholine
3-Thienylboronic acidBenzylamine
Pyridin-3-ylboronic acidAniline

This systematic approach to multi-functionalization makes this compound a powerful tool in the exploration of chemical space for the discovery of new bioactive molecules and functional materials. The ability to fine-tune the molecular architecture through a series of controlled chemical transformations underscores the strategic importance of this versatile building block.

Spectroscopic Characterization, Structural Elucidation, and Computational Chemical Analysis

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and electronic properties relies on a suite of spectroscopic methods. For 6-Bromo-5-fluoronicotinonitrile, this would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would provide critical information. The ¹H NMR spectrum would be expected to show signals for the two protons on the pyridine (B92270) ring, with their chemical shifts and coupling constants being influenced by the adjacent electronegative fluorine, bromine, and nitrogen atoms. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of the six carbon atoms, including the nitrile carbon. The ¹⁹F NMR spectrum would be particularly informative, providing a sensitive probe of the fluorine atom's local electronic environment. However, specific, publicly available high-resolution NMR data with assigned chemical shifts and coupling constants for this compound could not be located.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. A high-resolution mass spectrum of this compound would confirm its molecular formula, C₆H₂BrFN₂. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Analysis of the fragmentation patterns in the mass spectrum could reveal the stability of the pyridine ring and the preferred cleavage pathways, such as the loss of the bromine atom or the nitrile group. Unfortunately, detailed mass spectrometry studies with fragmentation analysis for this specific compound are not published in accessible scientific literature.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-F stretching, C-Br stretching, and various vibrations associated with the aromatic pyridine ring. The UV-Vis spectrum would reveal information about the electronic transitions within the molecule, with the absorption maxima (λ_max) indicating the energies required to promote electrons to higher energy orbitals. This data is influenced by the combination of the pyridine ring and its substituents. As with other spectroscopic data, specific IR and UV-Vis spectra with peak assignments for this compound are not available in the public research domain.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would reveal the planarity of the pyridine ring, the precise orientation of the bromo and fluoro substituents, and how the molecules pack together in the crystal lattice. This information is crucial for understanding structure-property relationships. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the properties of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-5-fluoronicotinonitrile?

  • Methodology:

  • Halogenation: Bromination of 5-fluoronicotinonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C, 12 hours) .
  • Cross-Coupling: Suzuki-Miyaura coupling with boronic acids (e.g., 5-fluoropyridinylboronic acid) and brominated partners, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
    • Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-bromination.

Q. How should researchers characterize this compound?

  • Analytical Techniques:

TechniqueParametersPurpose
¹H/¹³C NMR DMSO-d₆, 400 MHzConfirm substituent positions and purity .
FT-IR 2200–2250 cm⁻¹ (C≡N stretch)Verify nitrile group integrity .
Mass Spectrometry ESI+ modeValidate molecular weight (expected: ~215 g/mol) .
  • Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in substituent reactivity?

  • Approach:

  • Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromine vs. fluorine substitution in nitrile-containing pyridines.
  • Use molecular docking to predict steric/electronic effects in catalytic systems .
    • Case Study: A 2022 study on 5-Bromonicotinonitrile revealed that electron-withdrawing groups (e.g., -F) reduce bromine’s electrophilicity, requiring harsher reaction conditions .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • Multi-Technique Validation:

  • Combine 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments .
  • Cross-reference with X-ray crystallography if single crystals are obtainable.
    • Contradiction Analysis: If IR and NMR data conflict (e.g., unexpected C≡N shifts), consider tautomerism or solvent effects .

Q. How to design experiments for studying degradation pathways under ambient conditions?

  • Experimental Design:

  • Accelerated Stability Testing: Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks.
  • Analysis: Track degradation products via LC-MS and compare with control samples stored at -20°C .
    • Key Findings: Analogous bromo-fluoro pyridines degrade via hydrolysis of the nitrile group to carboxylic acids under high humidity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) .
  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Data Contradiction and Reproducibility

Q. How to troubleshoot irreproducible yields in cross-coupling reactions?

  • Variables to Test:

  • Catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Solvent degassing (N₂ sparging vs. freeze-pump-thaw cycles).
  • Moisture content (use molecular sieves in anhydrous solvents) .
    • Documentation: Maintain detailed logs of reaction conditions, including ambient humidity and reagent lot numbers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
6-Bromo-5-fluoronicotinonitrile
Reactant of Route 2
6-Bromo-5-fluoronicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.